molecular formula C7H3Cl3N2 B1604666 3,4,6-Trichloro-1H-indazole CAS No. 885522-45-2

3,4,6-Trichloro-1H-indazole

Cat. No. B1604666
M. Wt: 221.5 g/mol
InChI Key: DUSLYHDMPAHQAC-UHFFFAOYSA-N
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Description

3,4,6-Trichloro-1H-indazole is a chemical compound with the molecular formula C7H3Cl3N2 . It is a type of indazole, which is a bicyclic compound consisting of two nitrogen atoms in a pyrazole ring fused to a benzene ring .


Synthesis Analysis

The synthesis of indazoles, including 3,4,6-Trichloro-1H-indazole, often involves strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . For instance, a Cu (OAc) 2 -catalyzed synthesis of 1H-indazoles by N–N bond formation has been described .


Molecular Structure Analysis

Indazole derivatives, including 3,4,6-Trichloro-1H-indazole, have been studied using high-resolution mass spectroscopy and NMR spectroscopy . The geometry and electrostatic properties of indazoles have also been studied with ab initio quantum theory and density functional methods .


Chemical Reactions Analysis

The chemical reactions involving indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Safety And Hazards

While specific safety data for 3,4,6-Trichloro-1H-indazole was not found, safety data for a related compound, 3-Chloro-1H-indazole, indicates that it is a skin irritant, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Indazole-containing derivatives, including 3,4,6-Trichloro-1H-indazole, represent one of the most important heterocycles in drug molecules. They bear a variety of functional groups and display versatile biological activities, hence, they have gained considerable attention in the field of medicinal chemistry . Future research may focus on exploring the medicinal properties of indazole derivatives for the treatment of various pathological conditions .

properties

IUPAC Name

3,4,6-trichloro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3N2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSLYHDMPAHQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646387
Record name 3,4,6-Trichloro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,6-Trichloro-1H-indazole

CAS RN

885522-45-2
Record name 3,4,6-Trichloro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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